![molecular formula C11H13NO5S B6574159 methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate CAS No. 74695-29-7](/img/structure/B6574159.png)
methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate
Overview
Description
“Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, 3-Methoxythieno[3,4-b]thiophene-2-carboxylate could further undergo bromination in the presence of NBS in DMF to yield a compound with 60% yield .Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives, including “methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate”, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .
Anti-inflammatory and Analgesic Properties: Thiophene derivatives have been shown to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antimicrobial Properties: Thiophene derivatives also exhibit antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.
Antitumor Activity: Thiophene derivatives have been found to have antitumor activity . This indicates that they could be used in cancer treatment.
Antihypertensive Properties: Thiophene derivatives have been shown to have antihypertensive properties . This suggests that they could be used in the treatment of hypertension.
Material Science
Thiophene derivatives are also used in material science .
Corrosion Inhibitors: Thiophene derivatives are used as inhibitors of corrosion of metals . This makes them useful in industries where metal corrosion is a concern.
Fabrication of Light-Emitting Diodes (LEDs): Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that they could play a crucial role in the advancement of organic semiconductors.
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Other thiophene derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been shown to interact with various biochemical pathways, leading to a range of effects .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
Other thiophene derivatives have been shown to have a range of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
properties
IUPAC Name |
methyl 3-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-3-17-9(14)6-8(13)12-7-4-5-18-10(7)11(15)16-2/h4-5H,3,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCSMUFZKQUERN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=C(SC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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